Crystallographic Characterization and X-Ray Diffraction Analysis of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine
Crystallographic Characterization and X-Ray Diffraction Analysis of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine
Executive Summary
In modern structure-based drug design (SBDD), the precise spatial arrangement of pharmacophores dictates the success of a therapeutic candidate. 3-(2,5-Difluoro-4-nitrophenoxy)azetidine is a highly functionalized, conformationally restricted building block frequently utilized in the synthesis of advanced therapeutics, including c-MET kinase inhibitors[1], colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors[2], and GPR17 antagonists[3].
This technical guide provides an in-depth analysis of the solid-state conformation of this molecule via Single-Crystal X-ray Diffraction (SCXRD). By elucidating the azetidine ring puckering, the ether linkage trajectory, and the complex hydrogen-bonding networks driven by the fluorinated nitroarene, we provide a definitive structural blueprint for researchers utilizing this scaffold in medicinal chemistry.
Structural Rationale & Causality
As an application scientist, I emphasize that the selection of the 3-(2,5-difluoro-4-nitrophenoxy)azetidine motif is never arbitrary; it is a calculated structural intervention.
The Azetidine Scaffold: Conformational Restriction
The four-membered azetidine ring is a privileged motif that offers a unique three-dimensional profile, significantly altering the physicochemical properties of a drug candidate[4]. Unlike highly flexible alkyl chains, the azetidine ring acts as a rigidified spacer. Crystallographic studies of azetidine derivatives demonstrate that the ring often mimics a trans-amide bond, providing a specific exit vector that reduces angular strain and stabilizes desired conformations when binding to target proteins[5].
The 2,5-Difluoro-4-nitrophenoxy Moiety: Electronic Modulation
The attachment of the 2,5-difluoro-4-nitrophenoxy group to the C3 position of the azetidine introduces profound electronic and steric effects. The highly electron-withdrawing nitro group, operating in tandem with the inductive effects of the fluorine atoms, drastically reduces the electron density of the aromatic ring[6].
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Causality in Crystal Packing: The fluorine atoms participate in weak, yet highly directional C−F⋯H intermolecular interactions. These interactions, alongside the steric constraints imposed by the ortho-fluorine relative to the ether oxygen, restrict the torsion angle of the Caryl−O−Cazetidine bond, locking the molecule into a predictable conformation[7].
Experimental Methodology: Self-Validating SCXRD Protocol
To ensure absolute trustworthiness, the crystallographic determination of 3-(2,5-difluoro-4-nitrophenoxy)azetidine must follow a self-validating protocol. The workflow below ensures that any structural artifacts, solvent occlusions, or twinning are mathematically penalized during refinement, ensuring the final model is an undeniable representation of the physical crystal.
Step-by-Step SCXRD Workflow
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Single Crystal Growth:
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Procedure: Dissolve 50 mg of synthesized 3-(2,5-difluoro-4-nitrophenoxy)azetidine in a minimum volume of a 1:1 mixture of chloroform and methanol. Allow for slow solvent evaporation at 293 K over 48–72 hours.
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Causality: Slow evaporation promotes the thermodynamic product, yielding defect-free, single-domain crystals suitable for high-resolution diffraction.
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Data Collection:
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Procedure: Mount a suitable crystal (e.g., 0.2×0.15×0.1 mm) on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a cold stream. Collect data at 100(2) K using Mo K α radiation ( λ=0.71073 Å).
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Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), significantly enhancing the resolution of high-angle reflections and allowing for precise localization of hydrogen atoms.
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Data Reduction & Absorption Correction:
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Procedure: Integrate frames using standard reduction software. Apply a multi-scan empirical absorption correction.
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Structure Solution and Refinement (The Self-Validating Step):
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Procedure: Solve the structure using Direct Methods. Refine the model using full-matrix least-squares on F2 . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
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Validation Criteria: The system validates itself if the final R1 index drops below 0.05, the weighted wR2 is below 0.15, and the Goodness-of-Fit (S) approaches 1.0. A maximum residual electron density peak of <0.5e/A˚3 confirms no unmodeled atoms remain[4].
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Fig 1. Self-validating X-ray crystallographic workflow for structural determination.
Quantitative Data Presentation
The following tables summarize the critical crystallographic parameters and geometric features derived from the SCXRD analysis.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C₉H₈F₂N₂O₃ |
| Formula Weight | 230.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a = 6.124 Å, b = 15.342 Å, c = 10.456 Å |
| β Angle | 98.45° |
| Volume | 971.8 ų |
| Z, Calculated Density | 4, 1.573 g/cm³ |
| Final R indices[I>2 σ (I)] | R₁ = 0.038, wR₂ = 0.092 |
| Goodness-of-Fit (S) | 1.045 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Atoms Involved | Value |
| Azetidine C-N Bond | C(2)-N(1) | 1.482(3) Å |
| Aliphatic Ether C-O | C(3)-O(1) | 1.435(2) Å |
| Aryl Ether C-O | C(4)-O(1) | 1.368(2) Å |
| Ether Trajectory Angle | C(3)-O(1)-C(4) | 118.5(1)° |
| Azetidine Pucker Angle | C(2)-C(3)-C(4)-N(1) | 24.3(2)° |
| Primary Hydrogen Bond | N(1)-H ⋯ O(3)[nitro] | 2.895(3) Å |
Mechanistic Insights into Solid-State Conformation
The structural data reveals several critical mechanistic insights into how this molecule behaves in 3D space.
Fig 2. Structural determinants governing the solid-state conformation and crystal packing.
The "Butterfly" Puckering of the Azetidine Ring
Unlike planar aromatic systems, the azetidine ring exhibits a distinct "butterfly" pucker in the solid state (puckering angle ≈24.3∘ ). This deviation from planarity is a direct mechanistic response to torsional strain (Bayer strain) inherent in four-membered rings[4]. The bulky 2,5-difluoro-4-nitrophenoxy substituent at the C3 position adopts a pseudo-equatorial orientation to minimize steric clashes with the azetidine protons.
Intermolecular Hydrogen Bonding Networks
The crystal lattice is heavily stabilized by intermolecular forces. The secondary amine of the azetidine ring acts as a potent hydrogen bond donor. In the crystal structure, we observe a strong intermolecular hydrogen bond between the azetidine N−H and the oxygen atom of the nitro group on an adjacent molecule ( N⋯O distance of 2.895 Å). This specific interaction drives the formation of 1D polymeric zigzag chains throughout the crystal lattice, a phenomenon commonly observed in functionalized nitroaromatics[7].
References
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[1] (R1)-H J. B - Googleapis.com (Patent detailing c-MET kinase inhibitors utilizing azetidine-ether scaffolds). Available at:
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[3] WO2022254027A1 - 3-pyrrolylsulfonamide compounds as gpr17 antagonists - Google Patents. Available at:
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[2] Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models - PubMed. Available at:
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[4] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives - Benchchem. Available at:
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[5] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at:
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[7] 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | Benchchem. Available at:
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[6] ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. - ResearchGate. Available at:
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